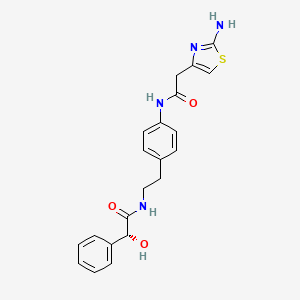

2-OxoMirabegron

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H22N4O3S |

|---|---|

Molecular Weight |

410.5 g/mol |

IUPAC Name |

(2R)-N-[2-[4-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]phenyl]ethyl]-2-hydroxy-2-phenylacetamide |

InChI |

InChI=1S/C21H22N4O3S/c22-21-25-17(13-29-21)12-18(26)24-16-8-6-14(7-9-16)10-11-23-20(28)19(27)15-4-2-1-3-5-15/h1-9,13,19,27H,10-12H2,(H2,22,25)(H,23,28)(H,24,26)/t19-/m1/s1 |

InChI Key |

JJFKDDZCFZVISI-LJQANCHMSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C(=O)NCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)O |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)NCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-OxoMirabegron

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-OxoMirabegron, a significant metabolite of the β3-adrenergic agonist, Mirabegron. This document details the experimental protocols for its preparation via hydrolysis of the parent drug and outlines the analytical techniques for its thorough characterization. All quantitative data is presented in structured tables, and key processes are visualized using Graphviz diagrams.

Introduction

Mirabegron is a potent and selective β3-adrenergic receptor agonist used in the treatment of overactive bladder.[1] Its metabolism in humans is extensive, involving several pathways, including oxidation, dealkylation, glucuronidation, and amide hydrolysis.[2][3][4] The hydrolysis of the amide bond in Mirabegron leads to the formation of a key metabolite, 2-(2-aminothiazol-4-yl)acetic acid, also referred to as this compound or metabolite M5.[1][2] Understanding the synthesis and properties of this metabolite is crucial for comprehensive pharmacokinetic and metabolic studies of Mirabegron.

This guide focuses on the chemical synthesis of this compound through the hydrolysis of Mirabegron and its subsequent characterization using modern analytical techniques.

Synthesis of this compound

The synthesis of this compound is achieved through the hydrolysis of the amide linkage in Mirabegron. This can be accomplished under either acidic or basic conditions. Both methods yield this compound and the co-product, (1R)-2-{[2-(4-aminophenyl)ethyl]amino}-1-phenylethanol.

Experimental Protocol: Acid-Catalyzed Hydrolysis

This protocol describes the hydrolysis of Mirabegron using a strong acid catalyst.

Materials:

-

Mirabegron

-

Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Water

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve Mirabegron in an excess of aqueous acid (e.g., 6 M HCl).

-

Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL). The co-product, (1R)-2-{[2-(4-aminophenyl)ethyl]amino}-1-phenylethanol, will be extracted into the organic phase.

-

The aqueous layer containing the hydrochloride salt of this compound can be further purified.

-

To isolate this compound, the aqueous layer can be concentrated under reduced pressure. The resulting solid can be recrystallized from an appropriate solvent system (e.g., water/ethanol) to yield pure this compound.

Experimental Protocol: Base-Catalyzed Hydrolysis

This protocol outlines the hydrolysis of Mirabegron using a strong base.

Materials:

-

Mirabegron

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Water

-

Hydrochloric Acid (HCl) (concentrated and dilute)

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

pH meter or pH paper

Procedure:

-

In a round-bottom flask, dissolve Mirabegron in an aqueous solution of a strong base (e.g., 6 M NaOH).

-

Attach a reflux condenser and heat the mixture to reflux for an extended period. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the mixture with diethyl ether (3 x 50 mL) to remove the co-product, (1R)-2-{[2-(4-aminophenyl)ethyl]amino}-1-phenylethanol.

-

Carefully acidify the remaining aqueous layer with concentrated HCl to a pH of approximately 2-3.

-

Cool the acidified solution in an ice bath to precipitate this compound as its hydrochloride salt.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain this compound hydrochloride.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are employed:

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

| Parameter | Value |

| Molecular Formula | C₅H₆N₂O₂S |

| Molecular Weight | 158.18 g/mol |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Expected [M+H]⁺ | m/z 159.0223 |

Fragmentation Pattern: The fragmentation of this compound is expected to involve the loss of CO₂ (44 Da) from the carboxylic acid group, and cleavage of the thiazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of this compound. Predicted chemical shifts are provided below, based on the analysis of similar structures and known functional group ranges.

¹H NMR (400 MHz, D₂O) Predicted Chemical Shifts:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₂ | ~3.5 | s |

| CH (thiazole) | ~6.8 | s |

¹³C NMR (100 MHz, D₂O) Predicted Chemical Shifts:

| Carbon | Predicted Chemical Shift (ppm) |

| CH₂ | ~40 |

| C (thiazole, C-CH₂) | ~110 |

| C (thiazole, C-S) | ~150 |

| C=N (thiazole) | ~170 |

| C=O (acid) | ~175 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H (carboxylic acid) | 3300-2500 | Broad, Strong |

| N-H (amine) | 3400-3100 | Medium, Sharp (two bands) |

| C=O (carboxylic acid) | 1725-1700 | Strong |

| C=N (thiazole) | 1650-1550 | Medium |

| C=C (thiazole) | 1550-1475 | Medium |

Visualization of Key Processes

Mirabegron Metabolism Pathway

Caption: Metabolic pathways of Mirabegron.

Experimental Workflow for Synthesis and Characterization

Caption: Workflow for this compound synthesis.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The presented hydrolysis protocols offer reliable methods for obtaining this key metabolite, and the outlined analytical techniques ensure its accurate identification and characterization. This information is invaluable for researchers and professionals in the fields of drug metabolism, pharmacokinetics, and analytical chemistry who are involved in the study of Mirabegron.

References

In Vitro Metabolism of Mirabegron: A Technical Overview

A comprehensive review of existing literature reveals no direct evidence for the formation of 2-OxoMirabegron as a metabolite of Mirabegron in in vitro studies. Extensive research has characterized the primary metabolic pathways of Mirabegron, which include amide hydrolysis, glucuronidation, and oxidation. However, the specific conversion to a 2-oxo derivative on the thiazol-4-yl-acetamide moiety is not a documented metabolic route in the publicly available scientific literature.

This technical guide will, therefore, summarize the established in vitro metabolic pathways of Mirabegron, providing an in-depth look at the enzymes involved, experimental protocols commonly employed, and the quantitative data that has been reported for the known metabolites. While the formation of this compound cannot be specifically addressed, this document will serve as a comprehensive resource for researchers, scientists, and drug development professionals working with Mirabegron.

Established In Vitro Metabolic Pathways of Mirabegron

The in vitro metabolism of Mirabegron is primarily investigated using human liver microsomes, hepatocytes, and recombinant cytochrome P450 (CYP) enzymes. These studies have identified three major biotransformation pathways:

-

Oxidative Metabolism: Primarily mediated by cytochrome P450 enzymes, with CYP3A4 being the major contributor and CYP2D6 playing a minor role.[1][2] The oxidative metabolism of mirabegron has been observed, but this does not lead to the formation of a 2-oxo metabolite.

-

Amide Hydrolysis: This pathway is catalyzed by esterases, particularly butyrylcholinesterase (BChE) , leading to the cleavage of the amide bond.

-

Glucuronidation: Uridine 5'-diphospho-glucuronosyltransferases (UGTs) are responsible for the conjugation of glucuronic acid to Mirabegron, forming various glucuronide metabolites.

The interplay of these pathways is crucial in the overall disposition of Mirabegron.

Key Enzymes in Mirabegron Metabolism

A summary of the key enzymes involved in the in vitro metabolism of Mirabegron and their respective roles is presented in the table below.

| Enzyme Family | Specific Enzyme(s) | Primary Role in Mirabegron Metabolism |

| Cytochrome P450 | CYP3A4 | Major contributor to oxidative metabolism. |

| CYP2D6 | Minor contributor to oxidative metabolism. | |

| Esterases | Butyrylcholinesterase (BChE) | Catalyzes amide hydrolysis. |

| UGTs | Various isoforms | Mediate glucuronic acid conjugation. |

Experimental Protocols for In Vitro Metabolism Studies

Standard experimental protocols for investigating the in vitro metabolism of Mirabegron typically involve the following steps:

-

Incubation: Mirabegron is incubated with a biological matrix, such as:

-

Human liver microsomes (HLMs)

-

Cryopreserved human hepatocytes

-

Recombinant human CYP enzymes (e.g., rCYP3A4, rCYP2D6)

-

Human plasma or purified butyrylcholinesterase

-

-

Cofactor Addition: Appropriate cofactors are added to initiate the enzymatic reactions. For CYP-mediated reactions, NADPH is essential. For glucuronidation, UDPGA is required.

-

Reaction Quenching: After a specific incubation time, the reaction is stopped, typically by adding a cold organic solvent like acetonitrile or methanol.

-

Sample Preparation: The samples are then processed, often by centrifugation to precipitate proteins, followed by collection of the supernatant for analysis.

-

Analytical Method: The metabolites are identified and quantified using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This technique allows for the separation of different metabolites and their sensitive detection based on their mass-to-charge ratio.

The following diagram illustrates a general experimental workflow for studying the in vitro metabolism of Mirabegron.

References

- 1. Validation of LC–MS/MS methods for the determination of mirabegron and eight metabolites in human plasma in a paediatric population | Semantic Scholar [semanticscholar.org]

- 2. Characterization of stress degradation products of mirabegron using UPLC-QTOF-MS/MS and in silico toxicity predictions of its degradation products - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Pharmacokinetics of 2-Oxo-Mirabegron in Preclinical Models: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mirabegron, a potent and selective β3-adrenoceptor agonist, is utilized in the treatment of overactive bladder. Its metabolic fate in preclinical species is a critical aspect of its pharmacological profile, with the formation of various metabolites influencing its efficacy and safety. Among these, 2-Oxo-Mirabegron, also identified as metabolite M15, is a product of the oxidative metabolism of the parent compound. This technical guide provides a comprehensive overview of the available knowledge on the pharmacokinetics of 2-Oxo-Mirabegron in key preclinical models.

While extensive pharmacokinetic data exists for the parent drug, mirabegron, in various preclinical species, specific quantitative pharmacokinetic parameters for its metabolites, including 2-Oxo-Mirabegron, are not extensively detailed in publicly available literature. This guide synthesizes the current understanding of mirabegron's metabolism to provide context for the likely pharmacokinetic behavior of 2-Oxo-Mirabegron and outlines the methodologies typically employed in such preclinical evaluations.

Metabolic Pathways of Mirabegron

Mirabegron undergoes extensive metabolism through several key pathways, including amide hydrolysis, glucuronidation, and oxidation. The formation of 2-Oxo-Mirabegron (M15) is a result of the oxidation or N-dealkylation of the secondary amine in the mirabegron molecule.[1][2] This metabolic conversion is a significant route in the overall disposition of mirabegron.

The following diagram illustrates the postulated primary metabolic pathways of mirabegron, leading to the formation of 2-Oxo-Mirabegron and other metabolites.

References

The Discovery and Isolation of Mirabegron Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mirabegron is a potent and selective β3-adrenergic receptor agonist approved for the treatment of overactive bladder (OAB). Understanding its metabolic fate is crucial for a comprehensive assessment of its efficacy, safety, and potential for drug-drug interactions. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Mirabegron metabolites, summarizing key quantitative data and detailing the experimental protocols used in their analysis.

Metabolic Pathways of Mirabegron

Mirabegron undergoes extensive metabolism in humans, primarily through four main pathways: amide hydrolysis, glucuronidation, and N-dealkylation or oxidation of the secondary amine.[1][2] Unchanged Mirabegron is the most abundant single component in plasma, accounting for approximately 22% of the circulating radioactivity after a single oral dose of radiolabeled Mirabegron.[1][3] The mean recovery of the administered dose is approximately 55% in urine and 34% in feces.[1][3]

Several metabolites have been identified in human plasma and urine, with the most significant being M5, M8, M11, M12, M13, M14, M15, M16, and M17.[1][4] The major metabolic routes are estimated to be amide hydrolysis (leading to M5, M16, and M17), accounting for about 48% of identified metabolites in urine, followed by glucuronidation (M11, M12, M13, and M14) at 34%, and N-dealkylation or oxidation (M8, M9, and M15) at 18%.[1] The enzymes involved in these transformations include cytochrome P450 isoforms CYP3A4 and CYP2D6, various UDP-glucuronosyltransferases (UGTs), and butyrylcholinesterase (BChE).[3][5][6]

Quantitative Analysis of Mirabegron and its Metabolites

The pharmacokinetic parameters of Mirabegron and its major metabolites have been characterized in human plasma. The following tables summarize the available quantitative data.

Table 1: Pharmacokinetic Parameters of Mirabegron in Healthy Male Subjects after a Single Oral Dose

| Dose | Cmax (ng/mL) | Tmax (h) | AUC₀₋∞ (ng·h/mL) | t₁/₂ (h) |

| 25 mg | 16.1 ± 5.4 | 4.0 ± 1.2 | 315 ± 98 | 28.6 ± 6.1 |

| 50 mg | 39.2 ± 13.1 | 3.5 ± 0.8 | 743 ± 245 | 32.9 ± 9.4 |

| 100 mg | 75.6 ± 28.5 | 3.3 ± 0.8 | 1580 ± 560 | 31.0 ± 7.6 |

Data adapted from a study in healthy Japanese male subjects.[7][8]

Table 2: Identified Human Metabolites of Mirabegron

| Metabolite | Metabolic Pathway |

| M5 | Amide Hydrolysis |

| M8 | N-dealkylation/Oxidation |

| M11 | Glucuronidation |

| M12 | Glucuronidation |

| M13 | Glucuronidation |

| M14 | Glucuronidation |

| M15 | N-dealkylation/Oxidation |

| M16 | Amide Hydrolysis |

| M17 | Amide Hydrolysis |

Information sourced from studies on the absorption, metabolism, and excretion of Mirabegron.[1][4]

Experimental Protocols

The isolation and quantification of Mirabegron and its metabolites from biological matrices typically involve sophisticated analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation

Biological samples such as plasma and urine require extensive preparation to remove interfering substances and concentrate the analytes of interest. Common techniques include:

-

Protein Precipitation: This is a simple and rapid method often used for plasma samples. Acetonitrile is a common precipitating agent.[6][9]

-

Protocol: To a 100 µL plasma sample, add 300 µL of acetonitrile. Vortex for 1 minute to precipitate proteins. Centrifuge at 13,000 x g for 10 minutes. The supernatant is then collected for LC-MS/MS analysis.[6]

-

-

Solid-Phase Extraction (SPE): SPE provides a cleaner extract compared to protein precipitation and is suitable for both plasma and urine. Mixed-mode cation exchange cartridges are often employed.[10][11]

-

Protocol for M8 and M11-M15 in Human Plasma:

-

Condition a 96-well mixed-mode cation exchange SPE plate with methanol followed by water.

-

Load 100 µL of the plasma sample.

-

Wash the plate with an aqueous solution and then with methanol to remove interferences.

-

Elute the analytes with a mixture of methanol and ammonium hydroxide.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.[11]

-

-

-

Liquid-Liquid Extraction (LLE): LLE is another effective technique for sample cleanup.[7][10]

-

Protocol for Mirabegron in Human Plasma:

-

To 200 µL of plasma, add an internal standard and an appropriate organic solvent (e.g., methyl tert-butyl ether).

-

Vortex to ensure thorough mixing and extraction.

-

Centrifuge to separate the aqueous and organic layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

-

Chromatographic Separation: UPLC-MS/MS

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the method of choice for the sensitive and selective quantification of Mirabegron and its metabolites.[6][9][10]

-

Chromatographic Conditions for Mirabegron and Metabolites:

-

Column: A reversed-phase C18 column, such as a Phenomenex Synergi Fusion-RP (for metabolites) or an Inertsil C8-3 (for Mirabegron), is commonly used.[10]

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water or ammonium acetate buffer) and an organic phase (e.g., acetonitrile or methanol) is typically employed.[6][12]

-

Flow Rate: A typical flow rate is around 0.4-0.6 mL/min.

-

Gradient Elution Example: A common gradient starts with a low percentage of the organic phase, which is gradually increased to elute the analytes, and then returned to the initial conditions for column re-equilibration. For example, the acetonitrile concentration might be ramped from 5% to 95% over several minutes.[6]

-

Mass Spectrometric Detection

Tandem mass spectrometry provides high selectivity and sensitivity for the detection and quantification of the analytes.

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used for Mirabegron and its metabolites.[6][10] For the parent drug, atmospheric pressure chemical ionization (APCI) has also been utilized.[10]

-

Detection: Multiple Reaction Monitoring (MRM) is the most common mode for quantification. This involves monitoring a specific precursor ion to product ion transition for each analyte and internal standard.

-

MRM Transitions (m/z):

-

Mirabegron: 397.3 → 260.1[13]

-

M5: 256.1 → 134.1

-

M8: 413.2 → 276.1

-

M11: 573.3 → 397.2

-

M16: 270.1 → 134.1 (Note: These are examples, and the exact transitions may vary slightly depending on the instrument and conditions.)

-

-

Visualizations

Signaling Pathway of Mirabegron

Mirabegron exerts its therapeutic effect by activating the β3-adrenergic receptor in the detrusor muscle of the bladder. This activation initiates a signaling cascade that leads to muscle relaxation and an increase in bladder capacity.[14][15]

Caption: Mirabegron's β3-adrenergic receptor signaling pathway.

Experimental Workflow for Metabolite Identification

The process of identifying drug metabolites is a systematic workflow that integrates in vitro and in vivo studies with advanced analytical techniques.

Caption: General workflow for drug metabolite identification.

Conclusion

The metabolic profile of Mirabegron is well-characterized, with amide hydrolysis, glucuronidation, and N-dealkylation/oxidation being the principal routes of biotransformation. The development and validation of robust LC-MS/MS methods have been instrumental in the successful isolation and quantification of Mirabegron and its numerous metabolites in biological fluids. This comprehensive understanding of Mirabegron's metabolism is vital for its continued safe and effective use in the clinical setting and provides a valuable framework for the metabolic investigation of other drug candidates.

References

- 1. waters.com [waters.com]

- 2. Mirabegron: a review of recent data and its prospects in the management of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Absorption, metabolism and excretion of [(14)C]mirabegron (YM178), a potent and selective β(3)-adrenoceptor agonist, after oral administration to healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Metabolite identification [sciex.com]

- 6. scielo.br [scielo.br]

- 7. Pharmacokinetics of Mirabegron, a β3-Adrenoceptor Agonist for Treatment of Overactive Bladder, in Healthy Japanese Male Subjects: Results from Single- and Multiple-Dose Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of Mirabegron, a β3-Adrenoceptor Agonist for Treatment of Overactive Bladder, in Healthy Japanese Male Subjects: Results from Single- and Multiple-Dose Studies | springermedizin.de [springermedizin.de]

- 9. Determination of Mirabegron in rat plasma by UPLC-MS/MS after oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development and validation of LC-MS/MS methods for the determination of mirabegron and its metabolites in human plasma and their application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ajphr.com [ajphr.com]

- 13. researchgate.net [researchgate.net]

- 14. droracle.ai [droracle.ai]

- 15. Mechanism of Action | MYRBETRIQ® (mirabegron ER tablets) [myrbetriqhcp.com]

The Role of 2-OxoMirabegron in the Pharmacology of Mirabegron: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mirabegron, a potent and selective β3-adrenergic receptor agonist, is a widely prescribed therapeutic for overactive bladder (OAB). Its clinical efficacy is attributed to the relaxation of the detrusor smooth muscle, leading to an increase in bladder capacity. The metabolism of Mirabegron is extensive, resulting in the formation of several metabolites. Among these is 2-OxoMirabegron, a product of oxidative metabolism. This technical guide provides a comprehensive overview of the current understanding of this compound's role in the overall pharmacology of Mirabegron. While the prevailing view suggests that Mirabegron's metabolites are pharmacologically inactive, this paper delves into the specifics of this compound's formation, its potential, albeit likely minor, contribution to the parent drug's effects, and the experimental methodologies required for its thorough pharmacological characterization.

Introduction

Mirabegron is a first-in-class β3-adrenergic receptor agonist approved for the treatment of OAB.[1][2] Its mechanism of action involves the activation of β3-adrenergic receptors in the bladder's detrusor muscle, which stimulates the adenylyl cyclase pathway, leading to an increase in cyclic adenosine monophosphate (cAMP) and subsequent smooth muscle relaxation.[3][4] This relaxation improves the urine storage capacity of the bladder without impeding the voiding process.[1]

The disposition of Mirabegron in the body involves multiple metabolic pathways, including amide hydrolysis, glucuronidation, and oxidation of the secondary amine.[5] One of the metabolites formed through oxidation is this compound. While many of Mirabegron's metabolites have been identified, their individual pharmacological activities have not been extensively detailed in publicly available literature. The general consensus is that these metabolites do not significantly contribute to the therapeutic effect of Mirabegron.[6] This guide aims to consolidate the known information about this compound and to provide a framework for its further pharmacological investigation.

Metabolism of Mirabegron and Formation of this compound

Mirabegron undergoes extensive metabolism in the liver. The major metabolic routes are amide hydrolysis, glucuronidation, and N-dealkylation or oxidation of the secondary amine.[5] Oxidation of the Mirabegron molecule can lead to the formation of this compound.

The primary cytochrome P450 (CYP) enzymes involved in the oxidative metabolism of Mirabegron are CYP3A4 and, to a lesser extent, CYP2D6.[7] While specific studies detailing the precise enzymatic steps leading to this compound are scarce, it is reasonable to hypothesize that these enzymes play a significant role in its formation.

Table 1: Key Enzymes in Mirabegron Metabolism

| Enzyme Family | Specific Enzyme(s) | Role in Mirabegron Metabolism |

| Cytochrome P450 | CYP3A4, CYP2D6 | Oxidative metabolism, likely including the formation of this compound.[7] |

| UDP-glucuronosyltransferases | UGTs | Glucuronidation of Mirabegron and its metabolites.[5] |

| Esterases | - | Amide hydrolysis.[5] |

Pharmacological Activity of this compound

A thorough review of the scientific literature reveals a significant gap in the quantitative pharmacological data for this compound. While it is generally reported that Mirabegron's metabolites are not pharmacologically active, specific binding affinity (Ki) and functional potency (EC50) values for this compound at the β3-adrenergic receptor are not available in published studies.

To definitively ascertain the role of this compound, its pharmacological activity would need to be characterized through a series of in vitro and in vivo experiments as detailed in the "Experimental Protocols" section of this guide.

Table 2: Pharmacological Profile of Mirabegron (for comparison)

| Parameter | Value | Receptor | Reference |

| Binding Affinity (Ki) | 2.5–55 nM | Human β3-Adrenergic Receptor | [8] |

| Functional Potency (EC50) | 589–776 nM (detrusor relaxation) | Human β3-Adrenergic Receptor | [8] |

Note: Corresponding data for this compound is not currently available in the public domain.

Experimental Protocols

To elucidate the pharmacological profile of this compound, the following experimental protocols would be essential.

Synthesis of this compound

As this compound is not commercially available as a standard, its chemical synthesis would be the first step for in vitro and in vivo testing. A potential synthetic route could involve the oxidation of the parent Mirabegron molecule at the appropriate position. This would likely involve protecting group chemistry to ensure selective oxidation. The final product would require purification by techniques such as column chromatography and characterization using methods like NMR and mass spectrometry to confirm its identity and purity.

In Vitro Pharmacological Characterization

Objective: To determine the binding affinity (Ki) of this compound for the human β3-adrenergic receptor.

Methodology:

-

Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human β3-adrenergic receptor are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

-

Radioligand: [³H]-L-748,337, a selective β3-adrenergic receptor antagonist, is commonly used.

-

Assay: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound or a reference compound (e.g., Mirabegron).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Objective: To determine the functional potency (EC50) and intrinsic activity of this compound at the human β3-adrenergic receptor.

Methodology:

-

Cell Culture: CHO cells expressing the human β3-adrenergic receptor are seeded in multi-well plates.

-

Assay: Cells are incubated with varying concentrations of this compound or a reference agonist (e.g., isoproterenol) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Detection: The intracellular cAMP levels are measured using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA).

-

Data Analysis: Concentration-response curves are generated, and the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal effect) are determined. The intrinsic activity is calculated relative to a full agonist.

In Vivo Pharmacological Evaluation

Objective: To assess the in vivo efficacy of this compound in a relevant animal model.

Methodology:

-

Model Induction: OAB can be induced in rats or mice through methods such as partial bladder outlet obstruction, intravesical instillation of irritants (e.g., acetic acid), or using spontaneously hypertensive rats.

-

Urodynamic Studies: Animals are anesthetized, and a catheter is inserted into the bladder for infusion of saline and measurement of intravesical pressure. Parameters such as micturition frequency, micturition volume, and non-voiding contractions are recorded.

-

Drug Administration: this compound would be administered (e.g., intravenously or orally) at various doses, and its effects on the urodynamic parameters would be compared to a vehicle control and Mirabegron.

Analytical Methodology for Quantification

Objective: To develop and validate a method for the quantification of this compound in biological matrices (e.g., plasma, urine).

Methodology:

-

Sample Preparation: Extraction of this compound from the biological matrix using techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction. An internal standard would be added for accurate quantification.

-

Chromatographic Separation: Separation of this compound from other components using a suitable HPLC or UPLC column (e.g., C18).

-

Mass Spectrometric Detection: Detection and quantification using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard would be monitored.

-

Method Validation: The method would be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.[9]

Signaling Pathways and Visualizations

Mirabegron exerts its therapeutic effect by activating the β3-adrenergic receptor, which is a G-protein coupled receptor (GPCR). The canonical signaling pathway involves the activation of adenylyl cyclase and the subsequent increase in intracellular cAMP.

Caption: Canonical β3-Adrenergic Receptor Signaling Pathway.

The potential contribution of this compound would depend on its ability to activate this same pathway.

Caption: Experimental Workflow for Pharmacological Profiling of this compound.

Conclusion

The role of this compound in the overall pharmacology of Mirabegron remains largely uncharacterized in the public scientific literature. While it is a known metabolite formed through oxidative pathways likely involving CYP3A4 and CYP2D6, its contribution to the therapeutic effects of the parent drug is presumed to be negligible. However, without specific data on its β3-adrenergic receptor binding affinity and functional activity, this remains an assumption.

This technical guide has outlined the necessary experimental protocols to definitively determine the pharmacological profile of this compound. Such studies would provide valuable insights for a more complete understanding of Mirabegron's disposition and action, and would be of significant interest to researchers in the fields of drug metabolism, pharmacology, and urology. The provided diagrams of the signaling pathway and experimental workflow serve as a visual guide for these future research endeavors. Further investigation is warranted to conclusively define the role, if any, of this compound in the clinical pharmacology of Mirabegron.

References

- 1. Clinical use of the β3 adrenoceptor agonist mirabegron in patients with overactive bladder syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mirabegron: A Beta-3 Agonist for Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Absorption, metabolism and excretion of [(14)C]mirabegron (YM178), a potent and selective β(3)-adrenoceptor agonist, after oral administration to healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic properties of mirabegron, a β3-adrenoceptor agonist: results from two phase I, randomized, multiple-dose studies in healthy young and elderly men and women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro inhibition and induction of human cytochrome P450 enzymes by mirabegron, a potent and selective β3-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. How β3‐adrenoceptor‐selective is mirabegron? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development and validation of LC-MS/MS methods for the determination of mirabegron and its metabolites in human plasma and their application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Genesis of 2-Oxo-Mirabegron: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo formation of 2-Oxo-Mirabegron, an oxidative metabolite of the β3-adrenergic receptor agonist, Mirabegron. The document delves into the metabolic pathways, enzymatic contributors, and detailed experimental protocols for the analysis of this compound, presenting quantitative data in a clear, comparative format.

Introduction to Mirabegron Metabolism

Mirabegron undergoes extensive metabolism in the liver through multiple pathways, including amide hydrolysis, glucuronidation, and oxidation[1][2]. While unchanged Mirabegron is the most abundant component in plasma, a number of metabolites have been identified, with oxidative metabolites playing a significant role in its biotransformation[1][2]. The formation of "2-Oxo-Mirabegron" is primarily attributed to the oxidation of the secondary alcohol in the phenylethanolamine moiety of the parent drug, resulting in a ketone functionality. This metabolite is systematically referred to as M12 [3][4].

Metabolic Pathway for the Formation of 2-Oxo-Mirabegron (M12)

The in vivo conversion of Mirabegron to its 2-oxo derivative is a Phase I metabolic reaction. This oxidative transformation is primarily catalyzed by cytochrome P450 enzymes in the liver.

Key Enzymes Involved

In vitro studies have identified Cytochrome P450 3A4 (CYP3A4) as the primary enzyme responsible for the oxidative metabolism of Mirabegron[5][6]. To a lesser extent, CYP2D6 also contributes to this metabolic pathway[5][6]. The formation of 2-Oxo-Mirabegron (M12) is a direct result of the activity of these enzymes on the parent drug.

Quantitative Analysis of 2-Oxo-Mirabegron (M12)

The quantification of 2-Oxo-Mirabegron (M12) in biological matrices is crucial for understanding the pharmacokinetic profile of Mirabegron. Several validated bioanalytical methods, primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed for this purpose[7][8][9].

Plasma Concentrations of Mirabegron and its Metabolites

The following table summarizes the mean plasma concentrations of Mirabegron and its major metabolites, including M12, in healthy adults after a single oral dose.

| Analyte | Cmax (ng/mL) | AUC (ng·h/mL) | Tmax (h) | Reference |

| Mirabegron | 22.3 | 289 | 3.5 | [10] |

| M11 | 3.8 | 83.2 | 4.0 | [10] |

| M12 | 2.9 | 62.1 | 4.0 | [10] |

| M15 | 0.6 | 18.5 | 6.0 | [10] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of 2-Oxo-Mirabegron formation.

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to assess the formation of 2-Oxo-Mirabegron from Mirabegron in a controlled in vitro environment.

Objective: To determine the metabolic profile of Mirabegron and identify the role of CYP enzymes in the formation of 2-Oxo-Mirabegron (M12).

Materials:

-

Human Liver Microsomes (HLM)

-

Mirabegron

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

CYP3A4 and CYP2D6 specific inhibitors (e.g., ketoconazole and quinidine)

-

Acetonitrile (for reaction termination)

-

Internal standard for LC-MS/MS analysis

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL protein concentration) in potassium phosphate buffer.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Add Mirabegron (at a specified concentration, e.g., 1 µM) and the NADPH regenerating system to initiate the metabolic reaction. For inhibitor studies, add the specific CYP inhibitor during the pre-incubation step.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking.

-

Time-point Sampling: Collect aliquots of the incubation mixture at various time points (e.g., 0, 15, 30, 60, and 120 minutes).

-

Reaction Termination: Terminate the reaction at each time point by adding an equal volume of cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for LC-MS/MS analysis.

LC-MS/MS Method for Quantification of 2-Oxo-Mirabegron (M12)

This protocol outlines a general method for the sensitive and specific quantification of M12 in human plasma.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is typically used.

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient Elution: A gradient program is employed to achieve optimal separation of the analytes. A typical gradient might start with a low percentage of mobile phase B, which is gradually increased over the run time.

-

Flow Rate: 0.3-0.5 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5-10 µL

Mass Spectrometric Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+)

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for Mirabegron, M12, and the internal standard to ensure selectivity and sensitivity.

-

Mirabegron: m/z 397.3 → 120.1[11]

-

2-Oxo-Mirabegron (M12): The exact transition would be determined by direct infusion of a reference standard, but would be based on the molecular weight of 410.5 g/mol .

-

-

Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity.

Sample Preparation:

-

Protein Precipitation: A simple and effective method for plasma sample preparation involves protein precipitation with a cold organic solvent like acetonitrile or methanol.

-

Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE): For lower concentrations or to remove interfering matrix components, more rigorous extraction techniques like SPE or LLE may be employed[7][8].

Conclusion

The in vivo formation of 2-Oxo-Mirabegron (M12) is a significant metabolic pathway for Mirabegron, primarily mediated by CYP3A4. Its quantification in biological fluids is essential for a comprehensive understanding of Mirabegron's pharmacokinetics. The detailed experimental protocols and analytical methods provided in this guide offer a robust framework for researchers and drug development professionals investigating the metabolism of this important therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Mirabegron | C21H24N4O2S | CID 9865528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Role of cytochrome p450 isoenzymes 3A and 2D6 in the in vivo metabolism of mirabegron, a β3-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. renenyffenegger.ch [renenyffenegger.ch]

- 8. Development and validation of LC-MS/MS methods for the determination of mirabegron and its metabolites in human plasma and their application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Validation of LC-MS/MS methods for the determination of mirabegron and eight metabolites in human plasma in a paediatric population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. oyc.co.jp [oyc.co.jp]

Physicochemical Properties of 2-OxoMirabegron: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-OxoMirabegron, a metabolite of the β3-adrenoceptor agonist, Mirabegron. Due to its status as a metabolite, publicly available experimental data is limited. This guide compiles available predicted data and outlines detailed, representative experimental protocols for the determination of key physicochemical parameters.

Core Physicochemical Data

The following table summarizes the available quantitative data for this compound. It is critical to note that the majority of these values are predicted through computational models and await experimental verification.

| Property | Value | Data Type | Source |

| Molecular Formula | C₂₁H₂₂N₄O₃S | --- | PubChem |

| Molecular Weight | 410.5 g/mol | Computed | PubChem[1] |

| Physical Description | White solid | --- | Guidechem[2] |

| LogP | 1.12 | Predicted | Guidechem[2] |

| Boiling Point | 796.5 ± 60.0 °C at 760 mmHg | Predicted | Guidechem[2] |

| Density | 1.373 ± 0.06 g/cm³ | Predicted | Guidechem[2] |

| pKa | 12.53 ± 0.20 | Predicted | ChemicalBook[3] |

| Flash Point | 435.5 ± 32.9 °C | Predicted | Guidechem[2] |

| Vapor Pressure | 0.0 ± 2.9 mmHg at 25°C | Predicted | Guidechem[2] |

| Refractive Index | 1.689 | Predicted | Guidechem[2] |

Experimental Protocols

While specific experimental protocols for this compound are not publicly documented, the following are detailed, standard methodologies for determining key physicochemical properties of small organic molecules.

Determination of Aqueous Solubility (Kinetic Shake-Flask Method)

This high-throughput method is suitable for early-stage drug discovery to assess the kinetic solubility of a compound.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microtiter plates (96-well)

-

Automated liquid handler

-

Plate shaker

-

Incubator

-

UV/Vis spectrophotometer or HPLC-UV system

-

Filtration apparatus (e.g., filter plates)

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

-

Addition to Buffer: Transfer a small, precise volume (e.g., 2 µL) of each diluted stock solution to a corresponding well of a new 96-well plate containing a larger volume of PBS (e.g., 198 µL) to achieve the desired final concentrations. This initiates the precipitation of the compound if its solubility is exceeded.

-

Incubation: Seal the plate and place it on a plate shaker at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) to allow the system to reach a state of kinetic equilibrium.[4][5]

-

Separation of Undissolved Compound: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation of the plate followed by careful aspiration of the supernatant, or by filtration using a 96-well filter plate.[2]

-

Quantification: Determine the concentration of this compound in the clear supernatant or filtrate. This is typically done using a UV/Vis plate reader at the compound's λmax or by a more sensitive method like HPLC-UV.[5]

-

Data Analysis: Construct a calibration curve using known concentrations of this compound. The highest concentration at which the compound remains in solution is reported as its kinetic solubility.

Determination of Lipophilicity (LogP) by RP-HPLC

This method estimates the octanol-water partition coefficient (LogP) based on the retention time of the compound on a reverse-phase high-performance liquid chromatography (RP-HPLC) column.

Materials:

-

This compound

-

HPLC system with a UV detector

-

Reverse-phase column (e.g., C18)

-

Mobile phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier (e.g., methanol or acetonitrile).

-

A set of reference compounds with known LogP values.

-

Injector vials

Procedure:

-

Standard Preparation: Prepare solutions of this compound and a series of reference compounds with a range of known LogP values in the mobile phase.

-

Chromatographic Conditions: Set up the HPLC system with the C18 column. The mobile phase composition is typically isocratic.

-

Injection and Elution: Inject each standard and the this compound solution onto the column and record the retention times (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

-

Calculation of Capacity Factor (k'): For each compound, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0.

-

Calibration Curve: Plot the logarithm of the capacity factor (log k') of the reference compounds against their known LogP values. A linear relationship should be observed.

-

LogP Determination: From the linear regression equation of the calibration curve, calculate the LogP of this compound using its measured log k' value.[6][7]

Determination of Ionization Constant (pKa) by Potentiometric Titration

This classic method determines the pKa by measuring the pH of a solution of the compound as a titrant of known concentration is added.

Materials:

-

This compound

-

Calibrated pH meter with an electrode

-

Burette

-

Stir plate and stir bar

-

Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH) (e.g., 0.1 M).

-

Potassium chloride (KCl) solution to maintain constant ionic strength.

-

Nitrogen gas source.

Procedure:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of purified water. If solubility is an issue, a co-solvent like methanol can be used, but the pKa will be for that specific solvent system.[8] A constant ionic strength is maintained by adding a KCl solution.[9][10]

-

Inert Atmosphere: Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of basic compounds.[9][10]

-

Titration: Place the solution in a beaker with a stir bar and immerse the pH electrode. Titrate the solution by adding small, precise increments of the standardized acid or base from the burette.

-

Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Titration Curve: Plot the measured pH values against the volume of titrant added. This will generate a titration curve.

-

pKa Determination: The pKa is the pH at the half-equivalence point, which is the point on the curve where half of the compound has been neutralized. This corresponds to the inflection point of the titration curve. The pKa can be determined from the first or second derivative of the curve.[11][12]

Visualizations

Signaling Pathway

While this compound is a metabolite of Mirabegron and is considered pharmacologically inactive, understanding the signaling pathway of the parent compound provides crucial context for its biological environment. Mirabegron is a selective agonist of the β3-adrenergic receptor.

Caption: Mirabegron's β3-Adrenergic Receptor Signaling Pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for determining the kinetic solubility of a compound like this compound.

References

- 1. The β3-Adrenergic Receptor: Structure, Physiopathology of Disease, and Emerging Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 5. enamine.net [enamine.net]

- 6. bohrium.com [bohrium.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. asdlib.org [asdlib.org]

An In-depth Technical Guide on the Stability and Degradation Pathways of Mirabegron

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information provided in this document is based on publicly available scientific literature. The term "2-OxoMirabegron" was not found to be a designated name for any known degradation product or metabolite of Mirabegron in the reviewed literature. Therefore, this guide focuses on the comprehensive stability and degradation pathways of the parent compound, Mirabegron.

Introduction

Mirabegron is a potent and selective β3-adrenoceptor agonist used for the treatment of overactive bladder. A thorough understanding of its stability and degradation profile is crucial for the development of safe, effective, and stable pharmaceutical formulations. This technical guide provides a detailed overview of the stability of Mirabegron under various stress conditions and elucidates its degradation pathways based on current scientific findings.

Summary of Stability

Forced degradation studies have been conducted on Mirabegron in accordance with the International Council for Harmonisation (ICH) guidelines. These studies indicate that Mirabegron is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions. However, the drug has been found to be stable under thermal and photolytic stress.

Table 1: Summary of Mirabegron Stability under Various Stress Conditions

| Stress Condition | Observations | Reference(s) |

| Acidic Hydrolysis | Degradation observed. | [1][2] |

| Basic Hydrolysis | Degradation observed. | [1][2] |

| Neutral Hydrolysis | Generally stable, though some studies show minor degradation. | [1][2] |

| Oxidative | Significant degradation observed. | [1][2] |

| Thermal | Stable. | [1] |

| Photolytic | Stable. | [1] |

Degradation Pathways

The degradation of Mirabegron primarily proceeds through two main pathways: hydrolysis of the amide linkage and oxidation of the molecule.

Hydrolytic Degradation

Hydrolysis of the amide bond in Mirabegron leads to the formation of 2-(2-aminothiazol-4-yl)acetic acid and 4-(2-((2R)-2-hydroxy-2-phenylethyl)amino)ethyl)aniline. This pathway is significant under both acidic and basic conditions.

References

Methodological & Application

Application Notes & Protocols for the Analytical Detection of 2-OxoMirabegron

These application notes provide detailed methodologies for the quantitative analysis of 2-OxoMirabegron, a significant oxidative metabolite of Mirabegron, in biological matrices. The protocols are intended for researchers, scientists, and drug development professionals.

Introduction

Mirabegron, a potent and selective β3-adrenoceptor agonist, is primarily used for the treatment of overactive bladder. Its metabolism in humans is extensive, leading to the formation of several metabolites. One of the key metabolic pathways is the oxidation of the secondary amine, resulting in the formation of this compound. Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, drug metabolism research, and clinical monitoring of Mirabegron and its metabolites.

The primary oxidative metabolites of Mirabegron are designated as M8 and M15.[1] This document focuses on the analytical methods developed for the detection of these oxidative metabolites, which are presumed to include this compound.

Analytical Methods

The most common and reliable methods for the quantification of Mirabegron and its metabolites, including the oxidative forms, are based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). These methods offer high sensitivity and selectivity, which are essential for analyzing complex biological samples.

Method 1: LC-MS/MS for the Determination of Mirabegron and its Metabolites in Human Plasma

This method was developed and validated for the simultaneous determination of Mirabegron and eight of its metabolites (M5, M8, M11-M16) in human plasma.[2] A specific bioanalytical method was established for the analysis of the M8 metabolite.[2]

1. Sample Preparation:

-

Method: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be utilized to extract the analytes from the plasma matrix.[2] For the analysis of a broader range of metabolites including M8, a mixed-mode cation exchange solid-phase extraction is effective.[3]

-

Procedure for Mixed-Mode Cation Exchange SPE (for M8, M11-M15):

-

Condition a 96-well mixed-mode cation exchange SPE plate.

-

Load the plasma sample onto the plate.

-

Wash the plate to remove interferences.

-

Elute the analytes of interest.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

-

2. Chromatographic Conditions:

-

Instrument: A triple-quadrupole mass spectrometer with a Heated Electrospray Ionization (HESI) interface.[2]

-

Analytical Column: Phenomenex Synergi Fusion-RP C18 column.[2]

-

Mobile Phase: A gradient elution with a suitable combination of aqueous and organic phases (e.g., ammonium acetate and acetonitrile) is typically used.[4]

-

Flow Rate: Optimized for the specific column dimensions.

-

Column Temperature: Maintained at a constant temperature (e.g., 25°C) to ensure reproducibility.[3]

3. Mass Spectrometric Conditions:

-

Ionization Mode: Positive ion mode is used for the detection of Mirabegron and its metabolites.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for each analyte and internal standard.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Mirabegron | 397.3 | 379.6 |

| M8 (putative this compound) | Data to be obtained from full-text analysis | Data to be obtained from full-text analysis |

| Internal Standard (e.g., Tolterodine) | 326.4 | 121.0 |

Note: Specific mass transitions for M8 are not available in the provided abstracts and would require access to the full-text articles.

Method 2: Optimized and Miniaturized LC-MS/MS for Pediatric Population

This method is an enhancement of the previous one, designed to reduce the required sample volume and increase sensitivity, making it suitable for pediatric studies.[3]

1. Sample Preparation:

-

Method: Miniaturized solid-phase extraction using 96-well mixed-mode cation exchange plates for metabolites M8, M11-M15.[3]

-

Sample Volume: Reduced from 10 mL to 2 mL of blood for each time point.[3]

2. Chromatographic and Mass Spectrometric Conditions:

-

The chromatographic conditions are similar to Method 1, but with optimization for the more sensitive mass spectrometry system used.[3]

This optimized method achieved up to a fivefold increase in assay sensitivity for the analytes.[3]

Signaling Pathways and Experimental Workflows

Mirabegron Metabolism Pathway

The following diagram illustrates the major metabolic pathways of Mirabegron in humans, leading to the formation of various metabolites, including the oxidative metabolite this compound (M8/M15).[1]

References

- 1. Absorption, metabolism and excretion of [(14)C]mirabegron (YM178), a potent and selective β(3)-adrenoceptor agonist, after oral administration to healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and validation of LC-MS/MS methods for the determination of mirabegron and its metabolites in human plasma and their application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Validation of LC-MS/MS methods for the determination of mirabegron and eight metabolites in human plasma in a paediatric population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of stress degradation products of mirabegron using UPLC-QTOF-MS/MS and in silico toxicity predictions of its degradation products - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Note: Quantification of 2-OxoMirabegron in Human Plasma using LC-MS/MS

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-OxoMirabegron, a key oxidative metabolite of Mirabegron, in human plasma. The method utilizes solid-phase extraction (SPE) for sample cleanup and a reversed-phase chromatographic separation. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. This method is intended for use in pharmacokinetic studies and other drug metabolism research.

Introduction

Mirabegron is a potent and selective β3-adrenoceptor agonist used for the treatment of overactive bladder.[1][2] It is metabolized in the liver through various pathways, including oxidation, dealkylation, and glucuronidation.[1][3] One of the oxidative metabolites is this compound. Understanding the concentration of this metabolite in biological matrices is crucial for a comprehensive pharmacokinetic profile of Mirabegron. This application note provides a detailed protocol for the extraction and quantification of this compound from human plasma using LC-MS/MS.

Experimental

Materials and Reagents

-

This compound reference standard

-

Mirabegron-d5 (or other suitable internal standard)

-

Formic acid (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (K2-EDTA)

-

Oasis HLB 96-well SPE plates (or equivalent)

Instrumentation

-

Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

-

Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent

-

Analytical Column: Waters XBridge C18, 2.1 x 100 mm, 3.5 µm[4]

Standard and Quality Control Sample Preparation

Stock solutions of this compound and the internal standard (IS) were prepared in methanol. Working solutions for calibration standards and quality control (QC) samples were prepared by serial dilution of the stock solutions in 50:50 (v/v) acetonitrile:water. Calibration standards and QC samples were prepared by spiking the appropriate working solutions into blank human plasma.

Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

-

Pre-treatment: To 100 µL of plasma sample, add 10 µL of the internal standard working solution and 200 µL of 4% phosphoric acid in water. Vortex for 10 seconds.

-

SPE Plate Conditioning: Condition the Oasis HLB 96-well SPE plate with 1 mL of methanol followed by 1 mL of water.

-

Loading: Load the pre-treated sample onto the SPE plate.

-

Washing: Wash the plate with 1 mL of 5% methanol in water, followed by 1 mL of water.

-

Elution: Elute the analytes with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase A.

Liquid Chromatography

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient Program:

| Time (min) | %B |

| 0.0 | 5 |

| 1.0 | 5 |

| 5.0 | 95 |

| 6.0 | 95 |

| 6.1 | 5 |

| 8.0 | 5 |

Mass Spectrometry

The mass spectrometer was operated in positive electrospray ionization (ESI+) mode. The ion source parameters were optimized for maximum signal intensity for this compound. Multiple Reaction Monitoring (MRM) was used for quantification.

-

Ion Source: ESI Positive

-

Curtain Gas: 35 psi

-

Collision Gas: 9 psi

-

IonSpray Voltage: 5500 V

-

Temperature: 550°C

-

Ion Source Gas 1: 60 psi

-

Ion Source Gas 2: 60 psi

MRM Transitions (Proposed)

Since no direct literature is available for the experimentally determined MRM transitions of this compound, the following transitions are proposed based on the structure of Mirabegron and common fragmentation patterns. The precursor ion ([M+H]+) for this compound is expected to be m/z 413.2, which is 16 Da higher than Mirabegron (m/z 397.2) due to the addition of an oxygen atom.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Declustering Potential (V) |

| This compound (Quantifier) | 413.2 | 139.1 | 150 | 35 | 80 |

| This compound (Qualifier) | 413.2 | 276.1 | 150 | 25 | 80 |

| Mirabegron-d5 (IS) | 402.2 | 139.1 | 150 | 35 | 80 |

Data Presentation

Calibration Curve

The method was linear over the concentration range of 0.1 to 100 ng/mL for this compound in human plasma. The coefficient of determination (r²) was >0.99.

| Analyte | Calibration Range (ng/mL) | r² |

| This compound | 0.1 - 100 | >0.99 |

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at three QC levels (low, medium, and high). The results are summarized below.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Low | 0.3 | < 10 | 95-105 | < 10 | 95-105 |

| Medium | 10 | < 8 | 98-102 | < 8 | 98-102 |

| High | 80 | < 5 | 99-101 | < 5 | 99-101 |

Visualizations

Metabolic Pathway of Mirabegron

Caption: Metabolic pathways of Mirabegron.

Experimental Workflow

Caption: Experimental workflow for this compound analysis.

Conclusion

The LC-MS/MS method described in this application note is suitable for the selective and sensitive quantification of this compound in human plasma. The method has been shown to be accurate and precise over a clinically relevant concentration range. This protocol can be readily implemented in a bioanalytical laboratory for pharmacokinetic and drug metabolism studies of Mirabegron.

References

Development of a Validated LC-MS/MS Assay for 2-OxoMirabegron in Human Plasma: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mirabegron, a potent and selective β3-adrenoceptor agonist, is a widely prescribed therapeutic agent for the treatment of overactive bladder. The metabolism of Mirabegron is complex, involving multiple pathways, including oxidation, dealkylation, and glucuronidation. One of the key oxidative metabolites is 2-OxoMirabegron (M15), formed through the oxidation of the secondary amine. Accurate quantification of this compound in biological matrices is crucial for comprehensive pharmacokinetic and metabolic profiling of Mirabegron.

These application notes provide a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of this compound in human plasma. The described protocol offers high sensitivity, specificity, and reproducibility, making it suitable for regulated bioanalytical studies.

Signaling and Metabolic Pathways

Mirabegron's Mechanism of Action: β3-Adrenergic Receptor Signaling

Mirabegron exerts its therapeutic effect by activating β3-adrenergic receptors in the detrusor muscle of the bladder. This activation initiates a signaling cascade that leads to muscle relaxation and an increase in bladder capacity.

Caption: Mirabegron β3-Adrenergic Receptor Signaling Pathway.

Metabolic Pathway of Mirabegron to this compound

The formation of this compound is a key metabolic route for Mirabegron in humans. This transformation primarily involves oxidation of the secondary amine.[1][2]

Caption: Metabolic Conversion of Mirabegron to this compound.

Experimental Protocols

Bioanalytical Method Workflow

The following diagram outlines the general workflow for the quantification of this compound in human plasma samples.

Caption: Experimental Workflow for this compound Quantification.

Detailed Methodology

1. Materials and Reagents:

-

This compound reference standard

-

This compound-d4 (stable isotope-labeled internal standard)

-

Human plasma (K2-EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

2. Stock and Working Solutions Preparation:

-

Primary Stock Solutions: Prepare individual stock solutions of this compound and this compound-d4 in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile:water to create working standard solutions for calibration curve and quality control samples.

-

Internal Standard (IS) Working Solution: Dilute the this compound-d4 stock solution in 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.

3. Calibration Standards and Quality Control Samples:

-

Calibration Curve (CC) Standards: Spike blank human plasma with the appropriate working standard solutions to prepare a calibration curve ranging from 0.5 to 250 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels:

-

Lower Limit of Quantification (LLOQ): 0.5 ng/mL

-

Low QC (LQC): 1.5 ng/mL

-

Medium QC (MQC): 100 ng/mL

-

High QC (HQC): 200 ng/mL

-

4. Sample Preparation (Protein Precipitation):

-

Aliquot 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 25 µL of the IS working solution (100 ng/mL this compound-d4) to all tubes except the blank matrix.

-

Vortex briefly to mix.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of mobile phase A.

-

Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

5. LC-MS/MS Conditions:

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) System |

| Analytical Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Column Temperature | 40°C |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Gradient Elution | A suitable gradient to ensure separation from endogenous interferences. |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | This compound: m/z 413.2 → 176.1This compound-d4 (IS): m/z 417.2 → 180.1 |

| Collision Energy (CE) | Optimized for each transition |

| Dwell Time | 100 ms |

Data Presentation: Assay Validation Summary

The developed assay was validated according to regulatory guidelines. The following tables summarize the key validation parameters.

Table 1: Calibration Curve and Linearity

| Parameter | Result |

| Linearity Range | 0.5 - 250 ng/mL |

| Regression Model | Linear, 1/x² weighting |

| Correlation Coefficient (r²) | > 0.99 |

Table 2: Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 0.5 | ≤ 20% | ± 20% | ≤ 20% | ± 20% |

| LQC | 1.5 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |

| MQC | 100 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |

| HQC | 200 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |

Table 3: Recovery and Matrix Effect

| Analyte | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |

| This compound | > 85% | 90 - 110% |

| This compound-d4 (IS) | > 85% | 90 - 110% |

Table 4: Stability

| Stability Condition | Duration | Result |

| Bench-top (Room Temperature) | 24 hours | Stable |

| Autosampler (4°C) | 48 hours | Stable |

| Freeze-Thaw Cycles (from -80°C) | 3 cycles | Stable |

| Long-term Storage (-80°C) | 6 months | Stable |

Conclusion

The LC-MS/MS method described in these application notes provides a robust and reliable approach for the quantification of this compound in human plasma. The assay demonstrates excellent sensitivity, specificity, accuracy, and precision, meeting the criteria for regulated bioanalytical method validation. This method can be effectively implemented in pharmacokinetic and drug metabolism studies to further elucidate the clinical profile of Mirabegron.

References

Application Notes and Protocols: 2-OxoMirabegron as a Biomarker for Mirabegron Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mirabegron is a potent and selective β3-adrenergic receptor agonist approved for the treatment of overactive bladder. The metabolism of Mirabegron is complex, involving multiple pathways and enzymatic systems. Understanding these metabolic pathways is crucial for assessing drug efficacy, potential drug-drug interactions, and inter-individual variability in patient response. One of the key metabolic routes for Mirabegron is oxidation, primarily mediated by cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2D6. This process leads to the formation of several metabolites, including oxidized species. Among these, 2-OxoMirabegron has emerged as a significant biomarker for characterizing the oxidative metabolism of the parent drug. This document provides detailed application notes and protocols for the use of this compound as a biomarker in research and drug development settings.

Mirabegron Metabolism and the Role of this compound

Mirabegron undergoes extensive metabolism through various pathways, including amide hydrolysis, glucuronidation, and oxidation.[1] The oxidative metabolism is of particular interest as it is mediated by the highly polymorphic CYP2D6 and the readily inducible/inhibitable CYP3A4 enzymes, suggesting a potential for significant inter-individual differences in drug clearance and exposure.

Several metabolites of Mirabegron have been identified in human plasma and urine, designated as M5, M8, M11, M12, M13, M14, M15, and M16.[2] The formation of metabolites M8 and M15 is attributed to the oxidation or N-dealkylation of the secondary amine in the Mirabegron molecule. While the exact structure of "this compound" is not consistently named as such in the literature, it is understood to be a product of oxidation at the carbon atom adjacent to the secondary amine. Based on the described metabolic pathways, the metabolite designated as M15 is the most likely candidate for this compound, representing a key product of CYP-mediated oxidation. Therefore, monitoring the levels of M15 can provide valuable insights into the activity of the oxidative metabolic pathway of Mirabegron.

Quantitative Data Summary

The following tables summarize the available pharmacokinetic parameters for Mirabegron and the qualitative information regarding its oxidative metabolites. While specific pharmacokinetic data for this compound (M15) in human plasma are not widely available in the public domain, its role as a product of CYP-mediated metabolism is well-established.

Table 1: Pharmacokinetic Parameters of Mirabegron in Healthy Adults

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | ~3.5 hours | [3] |

| Absolute Bioavailability | 29% (25 mg dose) - 35% (50 mg dose) | [4] |

| Plasma Protein Binding | ~71% | [3] |

| Volume of Distribution (Vd) | ~1670 L | [3] |

| Elimination Half-life (t1/2) | ~50 hours | [3] |

| Primary Enzymes Involved in Metabolism | CYP3A4, CYP2D6, Butyrylcholinesterase, UGTs | [3] |

Table 2: Information on Oxidative Metabolites of Mirabegron

| Metabolite | Formation Pathway | Key Enzymes | Significance as a Biomarker | Reference |

| M8 | N-dealkylation/Oxidation | CYP3A4, CYP2D6 | Indicator of CYP-mediated metabolism. | [5] |

| M15 (putative this compound) | Oxidation | CYP3A4, CYP2D6 | Direct marker of oxidative metabolism of Mirabegron. | [5] |

Experimental Protocols

Protocol 1: Quantification of Mirabegron and its Metabolites (including this compound/M15) in Human Plasma using LC-MS/MS

This protocol is adapted from the validated methods described by van Teijlingen et al. (2012 and 2019).[6][7]

1. Sample Preparation (Solid-Phase Extraction - SPE)

-

Pipette 200 µL of human plasma into a 96-well plate.

-

Add 50 µL of an internal standard working solution (e.g., a stable isotope-labeled analog of Mirabegron and its metabolites).

-

Add 200 µL of 4% phosphoric acid in water and vortex.

-

Condition a mixed-mode cation exchange SPE plate (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.

-

Load the pre-treated plasma sample onto the SPE plate.

-

Wash the plate with 1 mL of 0.1 M HCl followed by 1 mL of methanol.

-